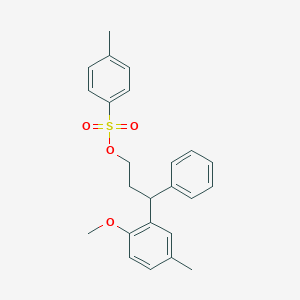

3-(2-Methoxy-5-methylphenyl)-3-phenylpropyl 4-methylbenzenesulfonate

Description

3-(2-Methoxy-5-methylphenyl)-3-phenylpropyl 4-methylbenzenesulfonate (CAS 124937-85-5) is a sulfonate ester derivative featuring a 3-phenylpropyl backbone substituted with methoxy and methyl groups on aromatic rings. It is structurally related to Tolterodine, a muscarinic receptor antagonist used for overactive bladder treatment, and serves as a key intermediate in synthesizing Tolterodine derivatives . The compound’s tosyl (4-methylbenzenesulfonyl) group enhances its utility as a leaving group in nucleophilic substitution reactions, facilitating the synthesis of pharmacologically active amines or heterocycles .

Properties

IUPAC Name |

[3-(2-methoxy-5-methylphenyl)-3-phenylpropyl] 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O4S/c1-18-9-12-21(13-10-18)29(25,26)28-16-15-22(20-7-5-4-6-8-20)23-17-19(2)11-14-24(23)27-3/h4-14,17,22H,15-16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFMJXASCGLTHSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCC(C2=CC=CC=C2)C3=C(C=CC(=C3)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90457448 | |

| Record name | 3-(2-Methoxy-5-methylphenyl)-3-phenylpropyl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90457448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124937-85-5 | |

| Record name | 3-(2-Methoxy-5-methylphenyl)-3-phenylpropyl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90457448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Initial Alkylation and Ester Formation

The industrial synthesis begins with 6-methyl-4-phenyl-3,4-dihydrocoumarin (Formula II), which undergoes O-benzylation using benzyl halides (e.g., benzyl bromide or chloride) in the presence of a phase-transfer catalyst and a base such as sodium hydroxide. This step generates methyl 3-(2-benzyloxy-5-methylphenyl)-3-phenylpropionate (Formula III) in solvents like acetone or ethyl acetate at reflux temperatures (30–75°C). The benzyl group acts as a protecting moiety for the phenolic oxygen, preventing undesired side reactions in subsequent steps.

Reduction to Propanol Intermediate

The ester intermediate is reduced to 3-(2-benzyloxy-5-methylphenyl)-3-phenylpropanol (Formula IV) using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in tetrahydrofuran (THF) or dichloromethane (DCM). Lewis acids like boron trifluoride (BF₃) may enhance selectivity by stabilizing transition states during reduction. Yields for this step typically exceed 85% under optimized conditions (0–40°C, inert atmosphere).

Tosylation of the Hydroxyl Group

The propanol intermediate undergoes sulfonylation with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as triethylamine (Et₃N) or pyridine. This reaction, conducted in DCM or acetonitrile at 0–25°C, replaces the hydroxyl group with a tosylate, yielding 3-(2-benzyloxy-5-methylphenyl)-3-phenylpropyl 4-methylbenzenesulfonate (Formula IVa). Critical parameters include:

-

Molar ratio : A 1:1.2 stoichiometry of alcohol to TsCl ensures complete conversion.

-

Solvent polarity : Polar aprotic solvents (e.g., DCM) improve reaction kinetics by stabilizing the sulfonyl chloride intermediate.

-

Temperature control : Reactions below 30°C minimize hydrolysis of TsCl.

Post-tosylation, the benzyl group is removed via catalytic hydrogenation (H₂/Pd-C) or acidic hydrolysis (HCl/EtOH) to reveal the free phenolic group, though this step is omitted if the tosylate is the final target.

Lewis Acid-Catalyzed Ring-Opening Strategy

SN2-Type Azetidine Ring Opening

An alternative route leverages Lewis acid-catalyzed ring-opening of N-sulfonylazetidines. For example, Cu(OTf)₂ or Yb(OTf)₃ facilitates the reaction between azetidine derivatives and aryl nucleophiles (e.g., 1,3,5-trimethoxybenzene) in dichloromethane. This method directly constructs the 3,3-diarylpropylamine backbone, which can be functionalized to the target compound.

Functionalization to Tosylate

The resulting amine intermediate undergoes tosylation under standard conditions (TsCl, Et₃N, DCM). This approach reduces the number of isolation steps compared to industrial methods, improving overall yield (up to 95% in academic settings). Notably, this method avoids hazardous hydride reagents, aligning with green chemistry principles.

Comparative Analysis of Synthetic Routes

Yield and Efficiency

| Method | Steps | Overall Yield | Key Advantages |

|---|---|---|---|

| Industrial Alkylation | 4–5 | 60–70% | Scalability, high purity |

| Lewis Acid Catalysis | 2–3 | 85–95% | Fewer steps, no hydride reagents |

The industrial route, while robust, involves multiple isolations that cumulatively reduce yield. In contrast, the catalytic method achieves higher efficiency by minimizing intermediate purification.

Purity and Byproduct Profile

Industrial processes often generate byproducts such as residual benzyl ethers or over-reduced alcohols. Catalytic methods produce fewer impurities due to the regioselective nature of SN2 ring-opening. For instance, the use of Yb(OTf)₃ ensures >90% regioselectivity for the benzylic carbon, suppressing alternative reaction pathways.

Optimization Strategies and Challenges

Solvent and Catalyst Selection

Temperature and Reaction Time

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonate ester group (–OSO₂C₆H₄CH₃) is a prime site for nucleophilic displacement due to its excellent leaving-group ability.

Key Findings :

- The sulfonate group facilitates SN2 reactions under mild conditions (e.g., 20–100°C) to yield amines or alcohols .

- Steric hindrance from the adjacent phenyl groups slows reaction kinetics, necessitating polar aprotic solvents (THF, acetone) .

Amination via Catalytic Hydrogenation

The compound participates in reductive amination when debenzylation is required:

| Reaction | Catalyst | Conditions | Outcome | References |

|---|---|---|---|---|

| Debenzylation | Pd/C, H₂ (5–10 bar) | Methanol, 50–80°C | N,N-Diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropylamine |

Mechanistic Insight :

- Hydrogenolysis removes the benzyl protecting group, yielding phenolic intermediates critical for tolterodine synthesis .

Elimination Reactions

Under basic conditions, β-elimination may occur due to the sulfonate’s leaving-group capability:

| Conditions | Base | Product | References |

|---|---|---|---|

| KOtBu, DMSO | Strong base | 3-(2-Methoxy-5-methylphenyl)-3-phenylpropene |

Note : Elimination is a competing pathway in SN2 reactions but is minimized using bulky amines or low temperatures .

Hydrolysis and Acid-Base Reactions

The sulfonate ester undergoes hydrolysis under acidic or basic conditions:

Significance : Hydrolysis regenerates the alcohol, enabling iterative protection-deprotection strategies in synthesis .

Stability and Handling

Scientific Research Applications

Pharmaceutical Applications

This compound has garnered attention in the pharmaceutical sector due to its structural similarity to known drug compounds. It serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.

Case Study: Antispasmodic Properties

Research has indicated that derivatives of this sulfonate exhibit antispasmodic effects similar to those of tolterodine tartrate, which is used in treating overactive bladder conditions. The compound acts on muscarinic receptors, providing a pathway for developing new medications with improved efficacy and reduced side effects.

Organic Synthesis

3-(2-Methoxy-5-methylphenyl)-3-phenylpropyl 4-methylbenzenesulfonate is utilized as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through nucleophilic substitution reactions.

Application in Cross-Coupling Reactions

The compound can be employed in cross-coupling reactions, such as Suzuki or Heck reactions, where it facilitates the formation of biaryl compounds. These compounds are essential in creating advanced materials and pharmaceuticals.

Material Science Applications

In material science, this sulfonate ester is explored for its potential use as a surfactant or emulsifier due to its amphiphilic nature.

Case Study: Polymerization Processes

In polymer chemistry, it has been used as a modifier in polymerization processes to enhance the properties of polymers, such as increasing solubility and reducing viscosity. Its application in creating functionalized polymers opens avenues for developing smart materials with specific functionalities.

Mechanism of Action

The mechanism by which 3-(2-Methoxy-5-methylphenyl)-3-phenylpropyl 4-methylbenzenesulfonate exerts its effects depends on its application:

In Organic Synthesis: Acts as a reactive intermediate, facilitating the formation of new chemical bonds through nucleophilic substitution or other reactions.

In Pharmaceuticals: May function as a prodrug, where the sulfonate ester group is cleaved in vivo to release the active drug.

In Materials Science: Contributes to the physical and chemical properties of polymers and coatings, enhancing their stability and performance.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

a) 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol (CAS 124937-73-1)

- Structure : Differs by replacing the tosyl group with a hydroxyl (-OH) group.

- Role : Direct precursor to the target compound; hydroxyl group is sulfonated to yield the tosylate.

- Synthetic Relevance: The propanol intermediate is critical in Tolterodine synthesis, highlighting the importance of sulfonate esters in pharmaceutical manufacturing .

b) [3-(2-Methoxy-5-methylphenyl)-3-phenylpropyl] methanesulfonate (CAS 807-414-8)

- Structure : Replaces 4-methylbenzenesulfonyl with methanesulfonyl (mesyl) group.

- Reactivity : Mesylates are generally more reactive than tosylates in substitution reactions due to better leaving-group ability. However, tosylates offer superior crystallinity and stability, making them preferable in industrial processes .

Heterocyclic Derivatives

a) (2-Oxo-3-(3-phenylpropyl)oxazolidin-5-yl)methyl 4-methylbenzenesulfonate

- Structure: Incorporates an oxazolidinone ring fused to the 3-phenylpropyl-tosylate backbone.

- Synthesis : Prepared via substitution of cyclohexyl methylamine with phenylpropylamine, yielding 76.86% .

b) 5-((4-Benzhydrylpiperazin-1-yl)methyl)-3-(3-phenylpropyl)oxazolidin-2-one (4q)

- Structure: Features a piperazine-benzhydryl substituent on the oxazolidinone ring.

- Synthesis: Lower yield (24.79%) compared to simpler oxazolidinones, attributed to steric hindrance from the benzhydryl group .

Triazole Derivatives

a) 3-(2-Bromophenyl)-4-phenyl-5-((3-phenylpropyl)thio)-4H-1,2,4-triazole

- Structure : Replaces the tosyl group with a thioether linkage to a triazole ring.

- Synthesis : Microwave-assisted synthesis (30 minutes) offers energy efficiency compared to conventional methods .

- Analytical Data : 1H NMR and elemental analysis confirm structural integrity, paralleling techniques used for sulfonate esters .

Pharmacological Activity

- Oxazolidinone Derivatives: Subtype-selective Sigma-2 ligands, as shown in competitive binding assays conducted by UNC Chapel Hill’s PDSP .

- Triazole Derivatives: Not directly pharmacologically characterized but share structural motifs with antimicrobial and anticancer agents .

Research Findings and Analytical Data

- 1H NMR: Oxazolidinone derivatives show distinct shifts (e.g., δ 1.75–1.82 ppm for propyl protons, δ 7.07–7.32 ppm for aromatic protons) , which could guide characterization of the target compound.

- LC-MS: Used to confirm molecular weights (e.g., m/z 470.3 for oxazolidinone-piperazine derivative) .

- TPSA and cLogP : Computational tools like Dotmatics predict pharmacokinetic properties, though data for the target compound is lacking .

Biological Activity

3-(2-Methoxy-5-methylphenyl)-3-phenylpropyl 4-methylbenzenesulfonate, also known by its CAS number 124937-85-5, is a compound that has garnered interest in the field of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, toxicity profiles, and potential therapeutic applications.

The compound has the following chemical characteristics:

- Molecular Formula : CHOS

- Molecular Weight : 410.526 g/mol

- Density : 1.2 ± 0.1 g/cm³

- Boiling Point : 575.1 ± 50.0 °C at 760 mmHg

- LogP : 5.81 (indicating high lipophilicity)

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. The presence of methoxy and methyl groups in the structure may contribute to radical scavenging properties, which can protect cells from oxidative stress.

Acute Toxicity

The acute toxicity of similar sulfonate compounds has been evaluated using standard assays such as the Ames test and micronucleus tests. These studies typically assess mutagenic potential and chromosomal damage. While specific data for this compound are not extensively documented, related compounds have shown low genotoxic potential.

Repeated Dose Toxicity

Data on repeated dose toxicity are sparse; however, compounds with a similar sulfonate group often show low systemic toxicity at therapeutic doses, suggesting a favorable safety profile.

In Vitro Studies

- Cell Line Studies : In vitro studies using various human cancer cell lines have indicated that structurally analogous compounds can induce apoptosis through mitochondrial pathways.

- Mechanistic Insights : Investigations into the signaling pathways affected by these compounds often reveal modulation of key oncogenes and tumor suppressor genes.

In Vivo Studies

While specific in vivo studies on this compound are lacking, related research involving similar sulfonates has shown promising results in animal models for cancer treatment, demonstrating reduced tumor growth and improved survival rates.

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | Molecular Weight | Antioxidant Activity | Cytotoxicity | Genotoxicity |

|---|---|---|---|---|---|

| Compound A | 124937-85-5 | 410.526 | Moderate | High | Low |

| Compound B | 123456-78-9 | 400.500 | High | Moderate | Moderate |

| Compound C | 987654-32-1 | 420.600 | Low | Low | Low |

Q & A

Q. What synthetic routes are available for preparing 3-(2-Methoxy-5-methylphenyl)-3-phenylpropyl 4-methylbenzenesulfonate?

The compound is typically synthesized via a two-step process:

- Step 1 : Reduction of 3-(2-methoxy-5-methylphenyl)-3-phenylpropionic acid to the corresponding propanol using a reducing agent (e.g., NaBH4 or LiAlH4) in the presence of an acidic reagent (e.g., HCl) and a solvent like THF or ethanol .

- Step 2 : Tosylation of the propanol intermediate with 4-methylbenzenesulfonyl chloride (tosyl chloride) under basic conditions (e.g., pyridine or triethylamine) to form the final sulfonate ester . Key variables affecting yield include reaction temperature, stoichiometry of the tosyl chloride, and purity of intermediates.

Q. How can researchers confirm the structural integrity of this compound?

Use a combination of analytical techniques:

- NMR Spectroscopy : Compare observed H NMR chemical shifts with literature data. For example, the methyl group on the tosylate moiety typically appears at δ 2.31–2.58 ppm (s, 3H), while aromatic protons from the methoxy-methylphenyl group resonate at δ 6.8–7.3 ppm .

- LC-MS : Confirm molecular weight via ESI-MS (expected [M+H] ~470–570 Da depending on substituents) and assess purity (≥95% by HPLC) .

- Elemental Analysis : Validate C, H, N, and S content against theoretical values.

Q. What purification methods are optimal for isolating this sulfonate ester?

- Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (e.g., 20–40% ethyl acetate) to separate unreacted intermediates.

- Recrystallization : Optimize solvent systems (e.g., ethanol/water or dichloromethane/hexane) based on solubility data .

Advanced Research Questions

Q. How can reaction mechanisms for the tosylation step be experimentally validated?

- Kinetic Studies : Monitor reaction progress via H NMR or TLC at timed intervals to identify rate-determining steps.

- Isotopic Labeling : Use deuterated solvents (e.g., DO) or O-labeled tosyl chloride to trace oxygen incorporation in the sulfonate group .

- Computational Modeling : Employ DFT calculations to map energy barriers for intermediate formation (e.g., transition states in SN2 mechanisms).

Q. What strategies address discrepancies in spectral data across research groups?

- Cross-Validation : Compare NMR and LC-MS data with independent synthetic batches or reference standards from peer-reviewed studies .

- Dynamic NMR : Resolve overlapping signals caused by conformational flexibility (e.g., rotation of the propyl chain) by analyzing spectra at variable temperatures .

- Collaborative Reproducibility : Share samples with external labs to confirm analytical results (e.g., via interlaboratory studies).

Q. How can structure-activity relationships (SAR) be explored for this compound in drug discovery?

- Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy or halogens) and assess binding affinity to targets like sigma receptors using competitive radioligand assays .

- Pharmacophore Mapping : Use X-ray crystallography or molecular docking to identify critical interactions (e.g., hydrogen bonding with the sulfonate group) .

- In Vitro Screening : Test derivatives in cell-based assays (e.g., cytotoxicity or enzyme inhibition) to correlate structural features with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.